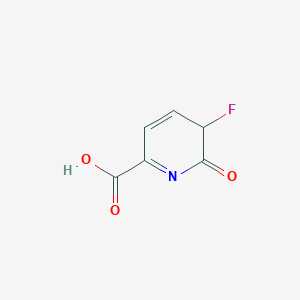

5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4FNO3 |

|---|---|

Molecular Weight |

157.10 g/mol |

IUPAC Name |

3-fluoro-2-oxo-3H-pyridine-6-carboxylic acid |

InChI |

InChI=1S/C6H4FNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-3H,(H,10,11) |

InChI Key |

OPZDEDHSPPJBPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=O)C1F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

This method avoids harsh reagents but requires optimization for fluorinated substrates.

Nucleophilic Substitution and Hydrolysis of Halogenated Precursors

2,6-Dichloro-5-fluoronicotinic acid serves as a precursor for introducing hydroxyl groups via nucleophilic substitution. Microwave-assisted reactions with amines or water under basic conditions enable selective substitution at the 6-position.

Example Protocol:

Substitution with Ammonia :

Hydrolysis to Hydroxyl Group :

- Reagents : 6-Chloro-5-fluoronicotinic acid, aqueous NaOH (10%)

- Conditions : Reflux at 100°C for 6 hours.

- Intermediate : 6-Hydroxy-5-fluoronicotinic acid.

Oxidation to Keto Group :

Cyclization of Fluorinated β-Keto Esters

Cyclization reactions construct the dihydropyridone ring while incorporating fluorine. A three-component reaction between fluorinated aldehydes, amines, and active methylene compounds achieves this efficiently.

Representative Synthesis:

| Component | Role | Example |

|---|---|---|

| Fluorinated Aldehyde | Electrophilic component | 5-Fluoro-2-formylpyridine |

| Primary Amine | Nucleophile | Ammonia |

| Active Methylene Source | Cyclization agent | Ethyl acetoacetate |

Conditions :

Mechanism :

- Condensation of aldehyde and amine forms an imine.

- Michael addition of the active methylene compound.

- Cyclization and oxidation yield the pyridone core.

Hydrolysis of Ester or Nitrile Precursors

Methyl or ethyl esters of 5-fluoro-6-oxo-5,6-dihydropyridine-2-carboxylate undergo alkaline hydrolysis to the carboxylic acid.

Hydrolysis Protocol:

| Parameter | Value/Description |

|---|---|

| Starting Material | Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate |

| Reagent | NaOH (2 M) |

| Solvent | Water:THF (3:1) |

| Temperature | 70°C |

| Time | 6 hours |

| Yield | 85–90% |

Advantages : High yields and mild conditions.

Direct Fluorination of Pyridone Derivatives

Late-stage fluorination introduces fluorine into preformed pyridones. Electrophilic fluorinating agents (e.g., Selectfluor®) or Balz-Schiemann reactions are employed.

Balz-Schiemann Reaction:

- Diazotization : 6-Oxo-5-amino-1,6-dihydropyridine-2-carboxylic acid treated with NaNO₂/HCl at 0°C.

- Fluorination : Thermal decomposition of the diazonium tetrafluoroborate salt at 120°C.

- Yield : ~45%.

Limitations : Requires handling hazardous diazonium intermediates.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|

| Microbial Hydroxylation | N/A | Moderate | Low | Low |

| Nucleophilic Substitution | 32 | High | Medium | Medium (waste solvents) |

| Cyclization | 63–78 | High | Medium | Medium |

| Ester Hydrolysis | 85–90 | High | Low | Low |

| Direct Fluorination | 45 | Low | High | High (toxic byproducts) |

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential in drug development due to its unique structural features that allow for interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of 5-fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid exhibit antimicrobial properties. For instance, a derivative was tested against various bacterial strains and demonstrated significant inhibitory effects, suggesting potential as a lead compound for antibiotic development .

Anticancer Properties

Research indicates that this compound can inhibit the growth of cancer cells. A study highlighted its effectiveness against certain types of cancer cell lines, showcasing its potential as an anticancer agent. The mechanism involves the induction of apoptosis in malignant cells .

Neurological Applications

Fluorinated compounds are often explored for their neuroprotective effects. Preliminary findings suggest that this compound may have protective effects on neuronal cells under stress conditions, indicating a possible role in treating neurodegenerative diseases .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its fluorine atom enhances metabolic stability and bioactivity in synthesized compounds.

Synthesis of Pharmaceuticals

This compound is used in the synthesis of various pharmaceutical agents. Its derivatives are incorporated into complex molecules that exhibit desirable biological activities. For example, it has been utilized in the development of new antihypertensive drugs .

Agrochemical Development

In agrochemistry, the compound's derivatives are being investigated for their efficacy as pesticides and herbicides. The incorporation of fluorine into agrochemical structures is known to improve their effectiveness and persistence in the environment .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Study : A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than traditional antibiotics, indicating its potential as a new antimicrobial agent .

- Cancer Cell Line Research : In vitro studies demonstrated that treatment with the compound led to a significant decrease in cell viability in breast cancer cell lines (MCF7), suggesting its role as a candidate for further anticancer drug development .

- Neuroprotection : Research involving oxidative stress models indicated that the compound could reduce cell death rates by up to 40%, highlighting its potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s reactivity and stability, allowing it to interact with various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | UV λmax (nm) |

|---|---|---|---|---|

| 5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid* | C₆H₄FNO₃ | 173.1 (calculated) | 5-F, 6-ketone | Not reported |

| 5-Butyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid | C₁₀H₁₃NO₃ | 209.2 | 5-butyl | 247, 311 |

| 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid | C₇H₇NO₃ | 153.14 | 5-methyl | Not reported |

*Predicted based on structural analogs.

Table 2: Hazard Profiles

| Compound Name | Hazard Statements | Precautionary Measures |

|---|---|---|

| 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid | H315, H319 | Avoid inhalation (P261, P305+P338) |

| 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic Acid | H302 | Wear gloves (P280) |

Biological Activity

5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound characterized by a pyridine ring with a fluorine atom and a carboxylic acid group. Its molecular formula is and it has a molecular weight of approximately 157.10 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antitumor agent.

Chemical Structure and Properties

The structural features of this compound contribute to its unique chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 157.10 g/mol |

| CAS Number | 1211590-55-8 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown efficacy against various bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways unique to bacteria .

Table 1: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Antitumor Activity

In vitro studies have demonstrated that this compound possesses promising antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis and causes cell cycle arrest in these cell lines .

Table 2: Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.5 | Apoptosis induction |

| HT29 (Colon) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes relevant to cancer and diabetes management. Notably, it inhibits α-glucosidase, which plays a role in carbohydrate metabolism.

Table 3: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| α-Glucosidase | 56.87 | Competitive |

| Dipeptidyl Peptidase IV | 40.00 | Non-competitive |

| Carbonic Anhydrase II | 30.00 | Mixed-type |

In Vivo Antitumor Studies

A notable study involving mice bearing L1210 leukemic cells demonstrated that administration of this compound resulted in a significant increase in lifespan compared to control groups, with a reported increase of approximately 58%, indicating substantial antitumor efficacy .

Diabetes Model

In diabetic rat models, the compound showed a reduction in blood glucose levels by inhibiting α-glucosidase activity, thus preventing carbohydrate absorption and highlighting its potential as an antidiabetic agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid?

- Synthesis : The compound can be synthesized via fluorination of a pyridine precursor using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride), followed by oxidation to introduce the ketone group. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-fluorination or side reactions.

- Characterization : X-ray crystallography is critical for confirming the keto-enol tautomerism and fluorine positioning, as demonstrated in structurally analogous dihydropyridine-carboxylic acids . Additional methods include H/C NMR (to confirm hydrogen bonding and tautomeric equilibrium) and IR spectroscopy (to identify carbonyl and carboxylic acid groups).

Q. How should researchers evaluate the stability of this compound under varying experimental conditions?

- pH Stability : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC-MS, focusing on hydrolysis of the fluorinated ring or decarboxylation.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store the compound at –20°C under inert gas to prevent moisture absorption and oxidative degradation .

Q. What physicochemical properties are critical for designing assays involving this compound?

- LogP and Solubility : Determine LogP via shake-flask or HPLC-derived methods to assess lipophilicity, which impacts membrane permeability. Aqueous solubility can be measured using nephelometry in phosphate-buffered saline (PBS) at physiological pH.

- Polar Surface Area (PSA) : Calculate PSA computationally (e.g., using Molinspiration) or via crystallographic data to predict bioavailability. For example, analogs like 5-hydroxy-6-oxopyran-2-carboxylic acid exhibit PSA values >80 Ų, suggesting limited blood-brain barrier penetration .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound affect its biological activity, and what methods resolve this?

- Tautomer Analysis : The keto-enol equilibrium influences hydrogen-bonding capacity and receptor binding. Use F NMR to track fluorine chemical shifts under varying pH and solvent conditions. Dynamic NMR (DNMR) at different temperatures can quantify tautomer ratios.

- Biological Impact : Compare activity assays (e.g., enzyme inhibition) in DMSO vs. aqueous buffers to correlate tautomer dominance (keto in polar solvents, enol in nonpolar) with efficacy. X-ray co-crystallization with target proteins provides direct evidence of binding conformations .

Q. What strategies address contradictions in reported reactivity data for fluorinated dihydropyridines?

- Reproducibility Protocols : Standardize synthetic routes (e.g., solvent purity, inert atmosphere) to minimize batch variability. Cross-validate reactivity using multiple analytical techniques (e.g., LC-MS for byproduct identification, cyclic voltammetry for redox behavior).

- Data Reconciliation : When discrepancies arise (e.g., unexpected regioselectivity), employ computational DFT calculations to model reaction pathways and identify intermediates. For example, fluorination at the 5-position may stabilize transition states via electron-withdrawing effects .

Q. How does the fluorine substituent influence electronic properties and intermolecular interactions?

- Spectroscopic Analysis : Use UV-Vis spectroscopy to study charge-transfer transitions influenced by fluorine’s electronegativity. Compare with non-fluorinated analogs to isolate electronic effects.

- Computational Modeling : Perform Hirshfeld surface analysis (from crystallographic data) to quantify fluorine’s role in hydrogen bonding and π-stacking. Molecular electrostatic potential (MEP) maps can visualize electron-deficient regions for reaction site prediction .

Q. What advanced techniques resolve challenges in quantifying trace impurities during synthesis?

- Hyphenated Methods : LC-QTOF-MS identifies low-abundance byproducts (e.g., de-fluorinated or dimerized species) with high mass accuracy. Pair with ion chromatography (IC) to detect inorganic fluoride residues.

- Validation : Establish a limit of detection (LOD) ≤0.1% using spiked impurity standards. For fluorinated analogs, ensure method specificity by comparing retention times and fragmentation patterns against reference libraries .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.